3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one, has been found to target Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in histone methylation and gene silencing.
Mode of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It also acts as an inhibitor of EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .
Biochemical Pathways
The compound’s interaction with Mycobacterium tuberculosis and EZH2 affects several biochemical pathways. In the case of tuberculosis, it disrupts the bacterium’s energy metabolism . As an EZH2 inhibitor, it interferes with histone methylation pathways, leading to changes in gene expression .
Result of Action
The compound’s action results in significant antimycobacterial activity, with some compounds exhibiting very good activity (MIC in the range of 6–8 μM) . In the context of cancer, it has remarkable antitumor activity against certain cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the target genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
The compound, 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The interaction between this compound and Cyt-bd could be a key factor in its biochemical role.
Cellular Effects
In terms of cellular effects, this compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also demonstrated antiproliferative activity against various cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the Cyt-bd enzyme, thereby affecting the energy metabolism of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
It has been observed that some derivatives of this compound exhibit antimycobacterial activity with ATP IC50 values ranging from 6 to 54 μM .
Metabolic Pathways
Its inhibition of the Cyt-bd enzyme suggests it may play a role in the energy metabolism pathways of Mycobacterium tuberculosis .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVKYUCJSZFTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.